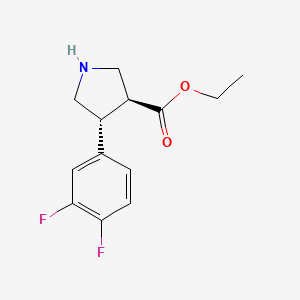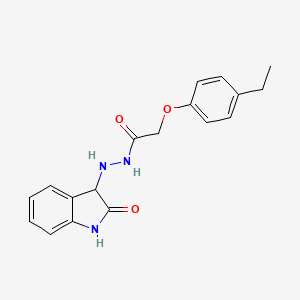
Rel-(1R,2R)-2-((3-aminopropyl)amino)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,2R)-2-((3-aminopropyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclopentane ring substituted with an amino group and a hydroxyl group, making it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-((3-aminopropyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentanone.
Reductive Amination: Cyclopentanone undergoes reductive amination with 3-aminopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like osmium tetroxide or hydrogen peroxide to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1R,2R)-2-((3-aminopropyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation: Cyclopentanone derivative
Reduction: Cyclopentylamine derivative
Substitution: Cyclopentyl halide derivative
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Material Science: As a precursor for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of Rel-(1R,2R)-2-((3-aminopropyl)amino)cyclopentan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Rel-(1R,2R)-2-((3-aminopropyl)amino)cyclopentan-1-ol can be compared with similar compounds such as:
Cyclopentanol: Lacks the amino group, making it less versatile in certain reactions.
Cyclopentylamine: Lacks the hydroxyl group, limiting its reactivity in hydroxylation reactions.
Cyclopentanone: Lacks both the amino and hydroxyl groups, serving as a simpler precursor.
Propiedades
Fórmula molecular |
C8H18N2O |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
(1R,2R)-2-(3-aminopropylamino)cyclopentan-1-ol |
InChI |
InChI=1S/C8H18N2O/c9-5-2-6-10-7-3-1-4-8(7)11/h7-8,10-11H,1-6,9H2/t7-,8-/m1/s1 |
Clave InChI |
YOGKWXRERXFKBQ-HTQZYQBOSA-N |
SMILES isomérico |
C1C[C@H]([C@@H](C1)O)NCCCN |
SMILES canónico |
C1CC(C(C1)O)NCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B13349609.png)
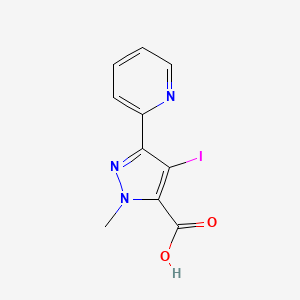

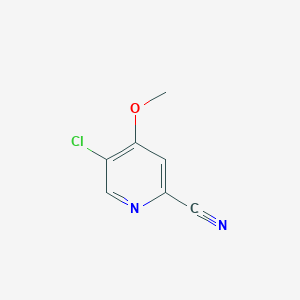
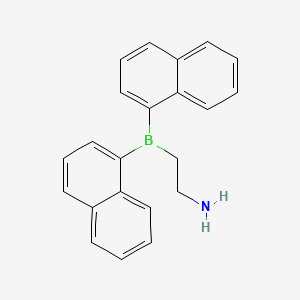

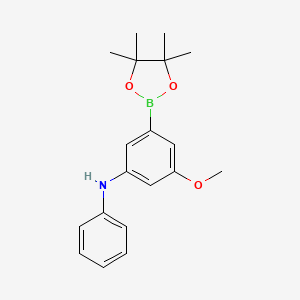
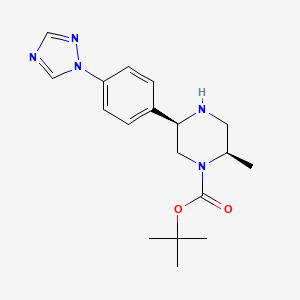
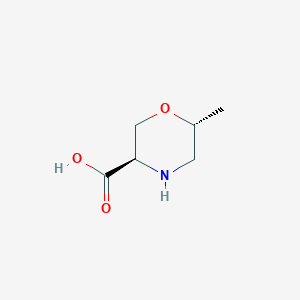

![2-(3-Bromo-4-oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile](/img/structure/B13349667.png)
